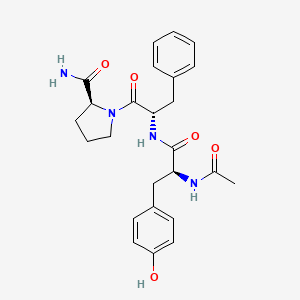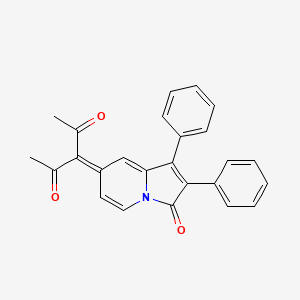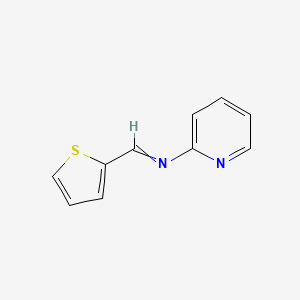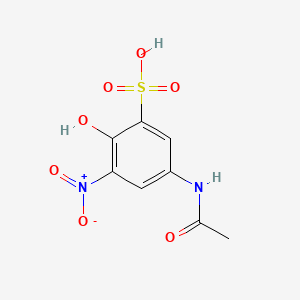
5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid: is an organic compound with the molecular formula C₈H₈N₂O₇S. It is a derivative of benzenesulphonic acid, featuring functional groups such as acetamido, hydroxy, and nitro groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid typically involves the nitration of 5-acetamido-2-hydroxybenzenesulphonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 5-Acetamido-2-hydroxy-3-aminobenzenesulphonic acid.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: 5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for creating more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also used in the development of diagnostic reagents and pharmaceuticals.
Industry: The compound finds applications in the dye and pigment industry due to its ability to form stable, colored complexes. It is also used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid involves its interaction with specific molecular targets, depending on its application. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. The presence of the nitro group can lead to the generation of reactive oxygen species, which can damage cellular components of the target organisms.
Comparaison Avec Des Composés Similaires
5-Acetamido-2-hydroxybenzenesulphonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Acetamido-2-hydroxy-3-aminobenzenesulphonic acid: The reduced form of the nitro compound, with different chemical and biological properties.
Uniqueness: 5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid is unique due to the presence of both nitro and acetamido groups, which confer distinct reactivity and functionality. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
85237-60-1 |
|---|---|
Formule moléculaire |
C8H8N2O7S |
Poids moléculaire |
276.23 g/mol |
Nom IUPAC |
5-acetamido-2-hydroxy-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C8H8N2O7S/c1-4(11)9-5-2-6(10(13)14)8(12)7(3-5)18(15,16)17/h2-3,12H,1H3,(H,9,11)(H,15,16,17) |
Clé InChI |
GLJSOFXMPBZIEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C(=C1)S(=O)(=O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


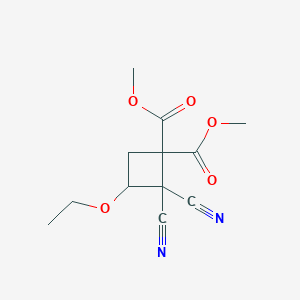

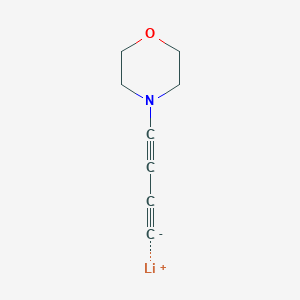

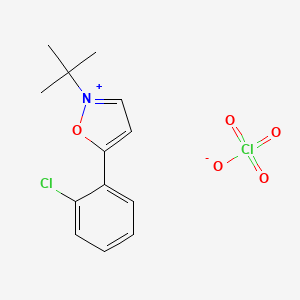
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14412129.png)
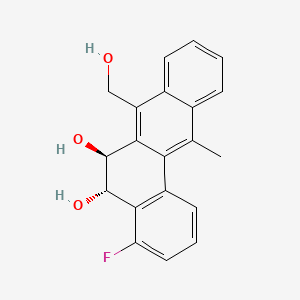
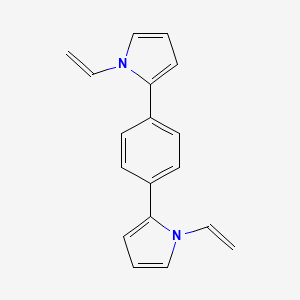
![Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate](/img/structure/B14412140.png)
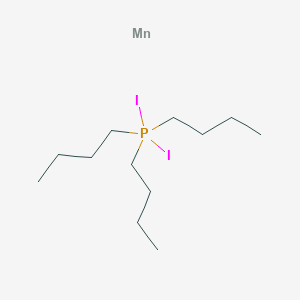
![1-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(morpholin-4-yl)butane-1,4-dione](/img/structure/B14412157.png)
